molecular formula C13H16BrNO2 B1626151 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 86954-06-5

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B1626151
CAS No.: 86954-06-5
M. Wt: 298.18 g/mol
InChI Key: SWEDETNNQUBIJG-UHFFFAOYSA-N
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Description

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is an organic compound with the molecular formula C13H16BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group and a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine-1-carboxylic acid benzyl ester with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of new bonds through nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are facilitated by the electronic properties of the pyrrolidine ring and the benzyl ester group, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine.

    2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with an iodine atom instead of bromine.

    2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .

Properties

IUPAC Name

benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDETNNQUBIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518800
Record name Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86954-06-5
Record name Phenylmethyl 2-(bromomethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86954-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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